molecular formula C14H20BrN3O2 B1317269 Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate CAS No. 331767-56-7

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1317269
CAS No.: 331767-56-7
M. Wt: 342.23 g/mol
InChI Key: CQSAPHUUCUUHNS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20BrN3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromopyridinyl group and the tert-butyl ester makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

Chemistry: Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry and materials science .

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .

Medicine: Piperazine derivatives are known for their pharmacological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties .

Safety and Hazards

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridine-2-amine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or thiols can be formed.

    Oxidation Products: Oxidized derivatives of the piperazine or pyridine rings.

    Hydrolysis Products: The corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The bromopyridinyl group may enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Comparison:

Conclusion

Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSAPHUUCUUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581600
Record name tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331767-56-7
Record name 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331767-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-1-(6-bromo-2-pyridyl)piperazine
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Synthesis routes and methods I

Procedure details

2,6-Dibromopyridine (1.0 g) and tert-butyl piperazine-1-carboxylate (870 mg) are dissolved in N,N-dimethylformamide (10 ml) and stirred at 80° C. in the presence of potassium carbonate (1.17 g) for 5 hours. To the reaction mixture is added tert-butyl piperazine-1-carboxylate (200 mg). The mixture is stirred at room temperature overnight, and then water is added. The aqueous phase is removed and extracted with dichloromethane. The combined organic phases are dried over sodium sulphate and concentrated under reduced pressure. The residue is purified by chromatography. This gives tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (900 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4 g (16.88 mmol) of 2,6-dibromopyridine, 3.14 g (16.88 mmol) of tert.butyl piperazine-1-carboxylate and 5.89 ml (33.77 mmol) of N,N-diisopropylethylamine in 30 ml of n-butanol is refluxed for eight hours. The solvent is then distilled off. Purification is by column chromatography on silica gel (eluant: cyclohexane/ethyl acetate=2:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
5.89 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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